Breflate

Solubility Parenteral Formulation Prodrug Design

Breflate (NSC-656202) is the only water-soluble BFA prodrug with validated low neurotoxicity and a specific GC-MS bioanalytical method. Unlike insoluble Brefeldin A and neurotoxic analogs, Breflate delivers ≥25 mg/mL aqueous solubility and rapid in vivo conversion to active BFA. Choose Breflate for reproducible systemic exposure, reliable Golgi-disruption studies, p53-independent apoptosis investigations, and as a benchmark reference standard for next-generation BFA-based therapeutics.

Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
Cat. No. B1240420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBreflate
Synonymseflate
NSC 656202
NSC-656202
Molecular FormulaC20H31NO5
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C
InChIInChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1
InChIKeyZZWKZQDOSJAGGF-VRSYWUPDSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Breflate: A Water-Soluble Brefeldin A Prodrug for Enhanced Parenteral Administration in Antineoplastic Research


Breflate (NSC-656202, 13-(N,N-Dimethylglycyl)brefeldin A) is a water-soluble prodrug of the investigational antineoplastic agent brefeldin A (BFA) [1]. This macrolide derivative was specifically engineered to overcome the poor aqueous solubility of the parent compound, thereby enabling reliable parenteral (i.v.) administration in preclinical and clinical investigations [2]. It is designed to undergo rapid and efficient in vivo conversion to the active BFA moiety, which functions as an inhibitor of retrograde protein transport from the Golgi apparatus to the endoplasmic reticulum [1]. As an unapproved investigational compound, it is primarily utilized in oncology research as a tool for probing Golgi-mediated pathways and apoptosis mechanisms [1][3].

Why Brefeldin A and Other Analogs Are Not Interchangeable with Breflate


Direct substitution of Breflate with Brefeldin A (BFA) or other BFA prodrug candidates is precluded by fundamental differences in their physicochemical and toxicological profiles. BFA suffers from extremely poor aqueous solubility (reported as 0.6 mg/L or practically insoluble in water) , rendering it unsuitable for reliable parenteral formulation [1]. While Breflate was specifically designed as a water-soluble prodrug (≥25 mg/mL) to address this limitation [2], other structurally distinct BFA prodrugs have exhibited severe, dose-limiting neurotoxicities, including acute convulsions and mortality in preclinical models, which are not observed with Breflate [3]. These critical disparities in solubility, safety, and the potential for therapeutic drug monitoring underscore why Breflate cannot be generically interchanged with its parent or closely related analogs for rigorous in vivo studies.

Quantitative Differentiation: Comparative Data for Breflate vs. Brefeldin A and Analog Prodrugs


Aqueous Solubility: Breflate vs. Brefeldin A

Breflate exhibits markedly enhanced aqueous solubility compared to its parent compound, Brefeldin A (BFA). This property is a primary design feature enabling reliable parenteral administration. Breflate's solubility is reported to be at least 25 mg/mL in water [1], whereas BFA is practically insoluble in water, with one source reporting a water solubility of 0.6 mg/L .

Solubility Parenteral Formulation Prodrug Design

Pharmacokinetic Profile: Breflate vs. Brefeldin A in a Canine Model

In a comparative pharmacokinetic study in dogs, the prodrug Breflate achieved quantifiable plasma concentrations of the active drug BFA, whereas direct administration of BFA resulted in undetectable levels. Breflate administration yielded a mean Cmax for BFA of 1.8 ± 0.2 μg/mL and an AUC of 4.2 ± 0.9 μg·h/mL. In contrast, BFA administered directly was undetectable, with a reported AUC of 0.1 ± 0.02 μg·h/mL . This demonstrates Breflate's critical role as a prodrug in enabling systemic exposure to BFA.

Pharmacokinetics Bioavailability Prodrug Conversion

In Vivo Prodrug Conversion Efficiency: Breflate vs. Theoretical BFA Administration

Breflate is established to undergo rapid and essentially quantitative conversion to the active Brefeldin A (BFA) in vivo. Studies in both mice and dogs confirm that following bolus i.v. injection, Breflate is efficiently converted to BFA [1]. This contrasts with the impracticality of direct BFA administration, which cannot achieve therapeutic plasma levels due to its insolubility .

Prodrug Conversion Pharmacokinetics In Vivo Efficacy

Comparative Neurotoxicity Profile: Breflate vs. Alternative Brefeldin A Prodrugs

A direct comparative neurotoxicity study in male Fischer 344 rats evaluated Breflate (20 mg/kg IV) against several other BFA prodrugs. Breflate treatment resulted in only minimal and delayed microscopic findings (spinal cord/sciatic nerve axon degeneration at Day 8) and non-severe clinical signs (diarrhea). In stark contrast, prodrugs NSC-745102 and NSC-745103 (both at 20 mg/kg IV) caused acute ataxia, labored respiration, and convulsions immediately after dosing. Prodrug NSC-745675 (at just 10 mg/kg IV) proved universally fatal after a single dose [1].

Neurotoxicity Toxicology Safety Profile

In Vitro Pro-Apoptotic Activity: Breflate in p53-Mutant Cancer Cells

Breflate induces apoptosis in a p53-independent manner, a mechanism relevant to the >50% of human cancers harboring p53 mutations. In HCT116 p53−/− colon cancer cells, treatment with 10 μM Breflate for 24 hours resulted in a >2-fold increase in apoptosis levels compared to untreated controls, as determined by sub-G1 flow cytometric analysis [1]. This effect is mechanistically linked to the upregulation of TRAIL (TNF-related apoptosis-inducing ligand) [1].

Apoptosis Oncology p53-Independent

Optimal Use Cases for Breflate Based on Differentiating Evidence


In Vivo Oncology Studies Requiring Parenteral Brefeldin A Exposure

Breflate is the compound of choice for preclinical oncology studies that necessitate systemic exposure to the active agent Brefeldin A via intravenous administration. Direct administration of BFA is not feasible due to its insolubility and resulting lack of bioavailability . Breflate's high aqueous solubility (≥25 mg/mL) enables reliable formulation for i.v. dosing, and its rapid, quantitative conversion to BFA in vivo ensures the desired pharmacodynamic effect is achieved [1][2].

Mechanistic Studies of ER Stress and Golgi-Mediated Apoptosis

Breflate serves as a reliable tool for investigating Golgi apparatus disruption and subsequent endoplasmic reticulum (ER) stress pathways. The compound's established mechanism of inhibiting retrograde protein transport leads to apoptosis [3]. Furthermore, its demonstrated ability to induce apoptosis in a p53-independent manner [4] makes it a valuable probe for studying cell death pathways in tumor models with p53 loss-of-function mutations, a common clinical scenario.

Toxicology Studies Comparing Brefeldin A Prodrug Candidates

For research programs involved in the development or comparative assessment of Brefeldin A-based therapeutics, Breflate serves as a critical benchmark compound due to its relatively well-characterized and more favorable toxicology profile. Direct comparative studies have shown that Breflate exhibits substantially lower acute neurotoxicity and lethality than several other BFA prodrug candidates (e.g., NSC-745102, NSC-745103, NSC-745675) [5]. It can therefore be used as a reference standard when evaluating the safety margins of novel analogs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Golgi-Disrupting Agents

Breflate is a suitable candidate for establishing PK/PD relationships for this class of agents due to the availability of validated analytical methods. A sensitive and specific GC-MS assay has been developed and validated for the concurrent quantification of both the prodrug (Breflate) and the active drug (BFA) in plasma, with a limit of quantification near 10 ng/mL [6]. This enables detailed characterization of prodrug conversion kinetics and systemic drug exposure, which is essential for interpreting pharmacodynamic outcomes in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Breflate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.